lithium;penta-2,4-diynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;penta-2,4-diynenitrile is an organolithium compound characterized by the presence of a lithium atom bonded to a penta-2,4-diynenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;penta-2,4-diynenitrile typically involves the reaction of lithium with penta-2,4-diynenitrile under controlled conditions. One common method is the direct reaction of lithium metal with penta-2,4-diynenitrile in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;penta-2,4-diynenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The lithium atom can be substituted with other metal atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of penta-2,4-diynenitrile.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: New organometallic compounds with different metal atoms or groups.
Scientific Research Applications
Lithium;penta-2,4-diynenitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Medicine: Investigated for its potential use in drug delivery systems or as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of lithium;penta-2,4-diynenitrile involves its interaction with various molecular targets and pathways. The lithium atom can act as a Lewis acid, facilitating reactions with nucleophiles. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new bonds and compounds. The specific pathways and targets depend on the reaction conditions and the nature of the reactants involved.
Comparison with Similar Compounds
Similar Compounds
Penta-2,4-diynenitrile: Similar structure but without the lithium atom.
Lithium acetylide: Contains lithium bonded to an acetylide group.
Lithium cyanide: Contains lithium bonded to a cyanide group.
Uniqueness
Lithium;penta-2,4-diynenitrile is unique due to the presence of both a lithium atom and a penta-2,4-diynenitrile moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
65864-09-7 |
---|---|
Molecular Formula |
C5LiN |
Molecular Weight |
81.0 g/mol |
IUPAC Name |
lithium;penta-2,4-diynenitrile |
InChI |
InChI=1S/C5N.Li/c1-2-3-4-5-6;/q-1;+1 |
InChI Key |
YGNMMPLOYJVTRP-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[C-]#CC#CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.